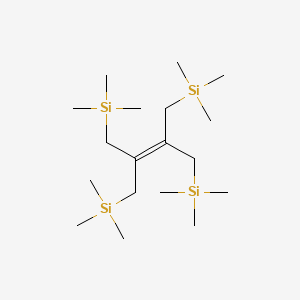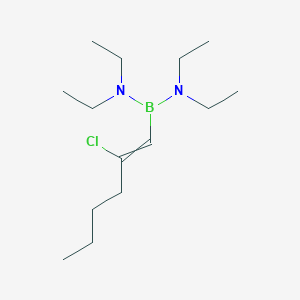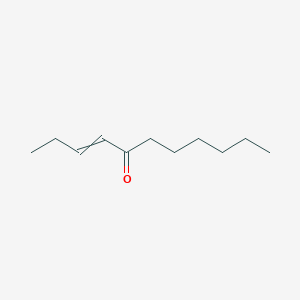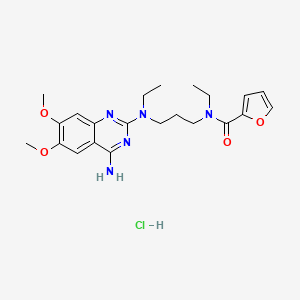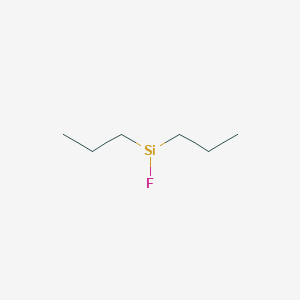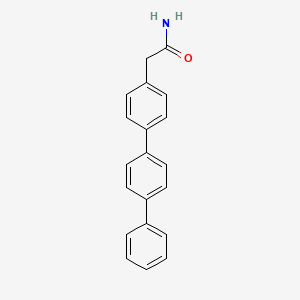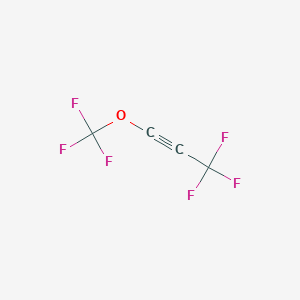
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is a fluorinated organic compound with the molecular formula C4F6O This compound is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to a prop-1-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne typically involves the reaction of trifluoromethylated precursors under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) to introduce the trifluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethylated ketones or acids.
Reduction: Reduction reactions may yield trifluoromethylated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug discovery, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne exerts its effects involves interactions with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropyne: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethylacetylene: Another fluorinated alkyne with similar reactivity but different functional groups.
Hexafluoropropylene oxide: Contains multiple fluorine atoms and an oxygen atom but differs in its overall structure and reactivity.
Uniqueness
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
63904-24-5 |
|---|---|
Fórmula molecular |
C4F6O |
Peso molecular |
178.03 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-(trifluoromethoxy)prop-1-yne |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2-11-4(8,9)10 |
Clave InChI |
AMWYNCNQCAJJEE-UHFFFAOYSA-N |
SMILES canónico |
C(#COC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


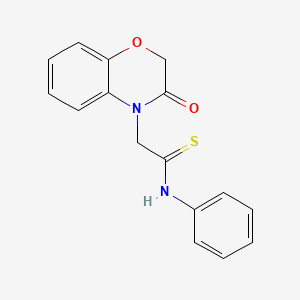
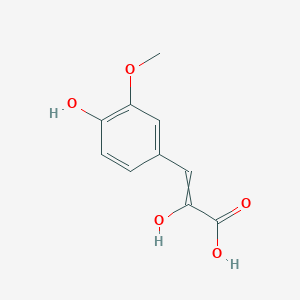
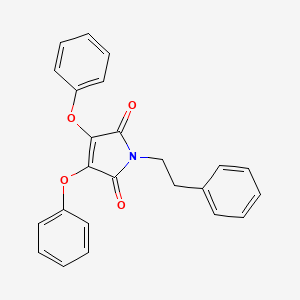
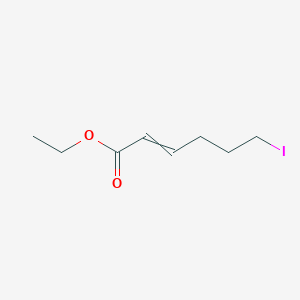
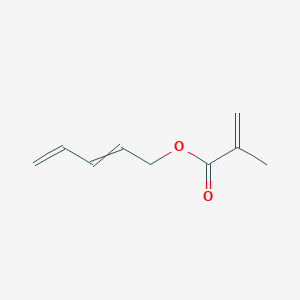
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
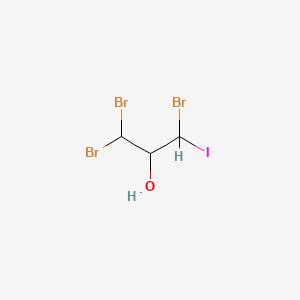
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
